2,6-dimethyl-N-propyloxan-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

2,6-Dimethyl-N-propyloxan-4-amine (CAS 1553482-71-5) is a disubstituted tetrahydropyran (oxane) amine building block with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol. The compound features a saturated six-membered oxane ring bearing methyl groups at the C-2 and C-6 positions and an N-propylamine substituent at the C-4 position.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13259922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethyl-N-propyloxan-4-amine
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCNC1CC(OC(C1)C)C
InChIInChI=1S/C10H21NO/c1-4-5-11-10-6-8(2)12-9(3)7-10/h8-11H,4-7H2,1-3H3
InChIKeyDBZDABKEDGBNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-N-propyloxan-4-amine: Procurement-Ready Physicochemical and Scaffold Profile for Drug Discovery Programs


2,6-Dimethyl-N-propyloxan-4-amine (CAS 1553482-71-5) is a disubstituted tetrahydropyran (oxane) amine building block with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . The compound features a saturated six-membered oxane ring bearing methyl groups at the C-2 and C-6 positions and an N-propylamine substituent at the C-4 position . The 2,6-dimethyloxane scaffold is a recognized privileged structure in medicinal chemistry, appearing in bioactive molecules targeting sigma receptors, kinases, and 14-3-3 protein-protein interactions [1][2]. The N-propylamine functional handle enables rapid diversification via amide bond formation, reductive amination, and other amine-directed coupling reactions, making this compound a versatile intermediate for parallel library synthesis and SAR exploration [1].

Diversification Handle N-propyl secondary amine enables amide coupling and reductive amination without deprotection
Scaffold Pre-organization 2,6-Dimethyl groups favor equatorial chair conformation, reported in sigma receptor and 14-3-3 ligand studies
Lipophilicity Window Predicted LogP within drug-like range supports CNS-targeted lead optimization workflows

Why Generic Substitution Fails for 2,6-Dimethyl-N-propyloxan-4-amine: The Cost of Ignoring Dual Substitution and Heteroatom Effects


Substituting 2,6-dimethyl-N-propyloxan-4-amine with a simpler analog—such as the unsubstituted N-propyloxan-4-amine (CAS 192811-37-3) or an N-propylpiperidine—introduces measurable liabilities in lipophilicity, hydrogen-bonding capacity, and conformational constraint that propagate directly into altered binding kinetics, metabolic stability, and synthetic tractability . The 2,6-dimethyl groups lock the oxane ring into a conformationally biased chair geometry favoring equatorial substituent orientations, an effect documented for the 2,6-dimethyltetrahydropyran system [1]. Replacing the ring oxygen with a basic nitrogen (piperidine scaffold) elevates pKa by approximately 2–3 log units, substantially altering protonation state at physiological pH and potentially compromising selectivity and permeability . The quantitative evidence below demonstrates that each structural feature of this compound contributes to a differentiated pharmacological and physicochemical profile that cannot be replicated by simple analog substitution.

Unsubstituted Oxane Analog
Reduced lipophilicity may limit passive membrane permeability relative to the 2,6-dimethyl compound
Piperidine Isostere
Higher basicity and N-dealkylation metabolic soft spot can alter target selectivity and metabolic stability
Cyclohexane Analog
Lacks ring oxygen, removing nO–σ* through-bond interactions and conformational stabilization observed in tetrahydropyran

2,6-Dimethyl-N-propyloxan-4-amine: Quantitative Comparative Evidence for Informed Procurement


Predicted LogP 1.942 vs. Unsubstituted N-Propyloxan-4-amine (~1.3–1.5): Enhanced Membrane Permeability Within Drug-Like Range

The target compound has a predicted LogP of 1.942 (ChemAxon-derived) based on vendor computational data, placing it within the optimal drug-like lipophilicity window (LogP 1–4) . The unsubstituted analog N-propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3, MW 143.23) has a predicted LogP of approximately 1.3–1.5 . The ~0.5–0.6 LogP unit increase is attributable to the two additional methyl groups at C-2 and C-6, each contributing approximately +0.5 LogP units per methyl according to Hansch π values. This differentiation is meaningful: a LogP of 1.94 suggests improved passive membrane permeability compared to the unsubstituted analog, while remaining below the LogP >3 threshold associated with increased promiscuity and hERG liability [1].

Predicted Lipophilicity
Class-level inference
LogP 1.94 vs. ~1.3–1.5 for unsubstituted analog
Supports passive permeability review
Computed value; experimental LogP unavailable
Lipophilicity Drug-likeness Physicochemical profiling

TPSA 21.26 Ų with Dual H-Bond Acceptors vs. Piperidine Analogs: Differentiated Hydrogen-Bonding Capacity for Target Engagement

The target compound has a topological polar surface area (TPSA) of 21.26 Ų with two hydrogen-bond acceptor sites (the ring oxygen and the amine nitrogen) and one hydrogen-bond donor (the secondary amine N–H) . In contrast, a piperidine analog (e.g., N-propylpiperidine) possesses only a single hydrogen-bond acceptor (the amine nitrogen) and a TPSA of approximately 12–15 Ų, while the ring nitrogen functions as a strong base (predicted pKa ~10–11) that is predominantly protonated at physiological pH . The tetrahydropyran scaffold replaces the basic nitrogen with a neutral oxygen, which acts as a weaker hydrogen-bond acceptor. This difference is quantitatively relevant: the spirocyclic tetrahydropyran σ1 ligands reported by Winge et al. (2025) achieved Ki values as low as 0.42 nM and >250-fold selectivity over σ2, with the ring oxygen contributing to binding pose stabilization without introducing pH-dependent protonation state variability [1].

TPSA & H-Bond Profile
Cross-study comparable
21.26 Ų, 2 acceptors (ring O, amine N) vs. piperidine 12–15 Ų, 1 acceptor
Differentiated binding mode context
Computed TPSA; pKa from reference data
Polar surface area Hydrogen bonding Medicinal chemistry design

2,6-Dimethyl Conformational Locking: Reduced Rotatable Bond Degrees of Freedom vs. 2-Unsubstituted and Cyclohexane Analogs

The 2,6-dimethyl substitution on the oxane ring introduces conformational constraint by favoring the chair conformation with both methyl groups occupying equatorial positions, as established by through-bond interaction studies on 2,6-dimethyltetrahydropyran derivatives [1]. The target compound has 3 rotatable bonds (the N-propyl chain) with the ring system conformationally pre-organized . In contrast, a cyclohexane analog lacks the ring oxygen, resulting in a more lipophilic, less polar scaffold incapable of the through-bond nO–σCC–σ*CO interactions that stabilize specific conformations in the oxane system [1]. Kopp et al. (2021) demonstrated that tetrahydropyran σ1 ligands require a lower dissociative force peak than their cyclohexane analogs in steered molecular dynamics simulations, indicating that the ring oxygen contributes to a binding mode with a shallower energy well, potentially enabling faster dissociation kinetics [2]. The highest-affinity cyclohexylmethylamine in that series achieved Ki(σ1) = 0.95 nM, while the tetrahydropyran analogs showed eudismic ratios of 2.5–3.3, highlighting the scaffold-dependent stereochemical influence on target binding [2].

Conformational Constraint
Class-level inference
3 rotatable bonds; 2,6-dimethyl favors equatorial chair; ring oxygen enables through-bond interactions
Supports binding entropy review
MD simulations and σ1 binding data
Conformational constraint Stereochemistry Binding entropy

Tetrahydropyran vs. Piperidine Scaffold: Quantitative Impact on Target Potency and Metabolic Stability from the Cladosporin Analog Literature

A direct scaffold comparison published for cladosporin analogs demonstrated that replacing the tetrahydropyran (THP) ring with a piperidine moiety led to a measurable decrease in potency against Plasmodium falciparum lysyl-tRNA synthetase (PfKRS) [1]. Although quantitative IC50 fold-change values for that specific scaffold replacement were reported as moderate, the key finding is that the THP-to-piperidine substitution consistently altered target engagement, thermal binding profiles, and X-ray crystallographic binding poses [1]. Separately, Winge et al. (2025) reported that a spirocyclic tetrahydropyran σ1 ligand (compound 5i) achieved 83% intact parent compound after 90-minute incubation with mouse liver microsomes and NADPH, alongside 89% plasma protein binding [2], providing a quantitative metabolic stability benchmark for the tetrahydropyran scaffold class. Piperidine-containing analogs often undergo rapid N-dealkylation and iminium ion formation, metabolic liabilities that are structurally precluded in the tetrahydropyran scaffold due to the absence of a ring nitrogen [3].

Scaffold Metabolic Stability
Class-level inference
THP scaffold: 83% intact after 90 min (mouse microsomes); piperidine: N-dealkylation liability
Supports metabolic stability screening
Spirocyclic THP analog data (Winge 2025)
Scaffold hopping Metabolic stability PfKRS inhibition

Purity Specification and Building Block Availability: 95% Baseline with Multi-Gram Procurement Scale vs. Lower-Purity Analog Suppliers

The target compound is commercially available from Leyan (Product No. 2087463) at 95% purity with procurement scale options of 1 g, 5 g, and 10 g, with pricing available upon quotation . The N-propyl secondary amine and the 2,6-dimethyloxane ring provide two orthogonal diversification points: the amine nitrogen for amide coupling, sulfonamide formation, or reductive amination, and the C-4 position of the ring for further functionalization . In comparison, the simpler analog 2,6-dimethyltetrahydro-2H-pyran-4-amine (CAS 496794-81-1, primary amine, MW 129.20) lacks the N-alkyl chain, reducing lipophilicity and limiting the accessible chemical space for library enumeration . The N-propyl group on the target compound serves as a pre-installed hydrophobic moiety that can improve target binding through lipophilic contacts without requiring additional synthetic steps, a time-saving advantage in parallel synthesis campaigns .

Purity & Availability
Supporting evidence
95% purity, 1–10 g scale; N-propyl secondary amine vs. primary amine analog
Enables direct library diversification
Vendor specification; confirm CoA
Chemical procurement Building block quality Synthetic tractability

Recommended Application Scenarios for 2,6-Dimethyl-N-propyloxan-4-amine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment and Lead Optimization Programs Requiring Controlled Lipophilicity (LogP 1.94) for Blood-Brain Barrier Penetration

The predicted LogP of 1.942 positions this compound within the optimal CNS drug space (LogP 1–3), offering sufficient lipophilicity for passive blood-brain barrier penetration without the promiscuity risks associated with LogP >3 [1]. The unsubstituted N-propyloxan-4-amine analog (LogP ~1.3–1.5) may fall below the optimal permeability threshold for CNS targets, while piperidine-based analogs introduce pH-dependent protonation that complicates CNS penetration predictions [2]. Medicinal chemistry teams pursuing sigma receptor, GPCR, or kinase targets with CNS exposure requirements should prioritize this scaffold over simpler tetrahydropyran amines or piperidine isosteres.

Parallel Library Synthesis Leveraging Orthogonal Amine and Ring Diversification Points for Rapid SAR

The secondary N-propylamine handle enables rapid library enumeration via amide coupling, sulfonamide formation, urea synthesis, and reductive amination without requiring a deprotection step [1]. The 2,6-dimethyloxane core can additionally be functionalized at the C-4 position after appropriate activation. This dual-vector diversification is not available with the primary amine analog 2,6-dimethyltetrahydro-2H-pyran-4-amine (CAS 496794-81-1), which requires two sequential synthetic steps to install a comparable N-alkyl group . The compound's 95% commercial purity and multi-gram availability make it suitable for medium-throughput library production.

Sigma Receptor or 14-3-3 Protein-Protein Interaction Modulator Programs Using the 2,6-Dimethyloxane Scaffold

Literature precedent demonstrates that 2,6-disubstituted tetrahydropyran derivatives achieve high-affinity σ1 receptor binding (Ki values as low as 0.95 nM) with measurable antitumor activity in DU145 prostate cancer cells and analgesic activity in vivo [1]. Additionally, 2,6-dimethyl tetrahydropyran-spiro conjugates show quantifiable binding to 14-3-3σ protein, a validated target for cancer and neurodegenerative disease [2]. The N-propyl substituent on the target compound provides a vector for tuning lipophilicity and target residence time, building on the established SAR of this scaffold class. Programs targeting σ1, σ2, or 14-3-3 should evaluate this compound as a differentiated starting point for lead optimization.

Metabolic Stability-Focused Lead Series Where Piperidine Replacement is Required to Avoid N-Dealkylation

For programs encountering N-dealkylation-mediated clearance of piperidine-containing leads, the tetrahydropyran scaffold offers a direct isosteric replacement that eliminates the metabolic soft spot while preserving or enhancing target engagement [1]. The spirocyclic tetrahydropyran class has demonstrated 83% metabolic stability after 90 minutes in mouse liver microsome assays [2], providing a quantitative benchmark for in vitro stability expectations. The 2,6-dimethyl substitution further shields the ring oxygen from metabolic oxidation, potentially extending half-life beyond that of unsubstituted tetrahydropyran analogs. This compound is recommended as a replacement scaffold for piperidine-containing series where metabolic clearance is limiting in vivo exposure.

Application
Selection Property
Validation Focus
CNS Lead Optimization
Lipophilicity within drug-like window for CNS penetration
Passive permeability and brain exposure assays
Parallel Library Synthesis
Secondary N-propylamine for one-step diversification
Amine reactivity and library production feasibility
Sigma/14-3-3 Modulator Programs
Conformationally biased 2,6-dimethyloxane scaffold
Binding affinity and selectivity against sigma receptors
Metabolic Stability Replacement
Non-basic tetrahydropyran core avoiding N-dealkylation
In vitro metabolic stability in liver microsomes
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